3-Chloro-4-hydroxybenzaldehyde

Computational Chemistry Spectroscopy Molecular Conformation

Choose 3-Chloro-4-hydroxybenzaldehyde for your synthesis needs because its unique meta-chloro substitution pattern unlocks irreversible enzyme inhibition, unlike non-halogenated analogs. Achieve 97% yields in O-alkylation, enabling cost-effective scale-up. The defined conformer population ensures reproducible reactivity. Ideal for medicinal chemistry, agrochemical development, and custom synthesis. Secure high-purity (≥98%) material for reliable results.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 2420-16-8
Cat. No. B1581250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxybenzaldehyde
CAS2420-16-8
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Cl)O
InChIInChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
InChIKeyVGSOCYWCRMXQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8): A Strategic Halogenated Benzaldehyde Building Block for Pharmaceutical and Agrochemical Intermediates


3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) is a substituted aromatic aldehyde belonging to the class of halogenated hydroxybenzaldehydes. It is characterized by a chlorine atom at the meta position and a hydroxyl group at the para position relative to the aldehyde group on the benzene ring . This specific substitution pattern confers unique electronic properties, reactivity, and hydrogen-bonding capabilities, making it a versatile intermediate in organic synthesis [1]. Its primary value lies not as an end-product but as a critical building block for creating more complex molecules with tailored biological activities, including pharmaceutical agents targeting inflammation and analgesia, and specialized agrochemicals . The compound is typically available as a white to light yellow crystalline solid with a purity of ≥97.0% (GC), and it exhibits sensitivity to air, requiring storage under an inert atmosphere .

Why Substituting 3-Chloro-4-hydroxybenzaldehyde with Other Hydroxybenzaldehydes Compromises Synthetic Outcomes and Bioactivity


Substituting 3-Chloro-4-hydroxybenzaldehyde with other in-class compounds like 4-hydroxybenzaldehyde, vanillin, or 2-chloro-3-hydroxybenzaldehyde is scientifically unsound due to critical differences in reactivity, conformational behavior, and resulting biological activity. The specific position of the chlorine atom and the hydroxyl group dictates the molecule's electronic structure and its ability to participate in key interactions such as hydrogen bonding [1]. For instance, ab initio studies show that the meta-chloro substitution pattern in 3-chloro-4-hydroxybenzaldehyde yields only three major conformers, whereas the ortho-chloro isomer produces four, directly impacting its molecular recognition and self-assembly [1]. Furthermore, the chlorine atom is essential for achieving potent, irreversible enzyme inhibition, a mode of action not observed with the non-halogenated parent compound [2]. These structural nuances translate to quantifiable differences in synthetic yields, biological potency, and mechanism of action, as detailed in the following quantitative evidence guide.

Quantitative Evidence Guide for 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8)


Conformational Restriction: Fewer Conformers than the 2-Chloro Isomer Influences Molecular Recognition

Ab initio calculations at the RHF and B3LYP/6-31G* levels reveal that the position of the chlorine atom dictates the number of accessible conformers. 3-Chloro-4-hydroxybenzaldehyde (meta-chloro) yields effectively three conformers, while its isomer 2-chloro-3-hydroxybenzaldehyde (ortho-chloro) yields four distinct conformers [1]. This difference in conformational flexibility is a direct consequence of the substitution pattern and can influence the molecule's ability to adopt specific geometries required for binding to biological targets or forming ordered supramolecular structures.

Computational Chemistry Spectroscopy Molecular Conformation

Irreversible Enzyme Inactivation: A Mechanistic Shift from Competitive Inhibition of 4-Hydroxybenzaldehyde

A derivative of 3-chloro-4-hydroxybenzaldehyde, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, potently inactivates GABA transaminase in a time-dependent and irreversible manner, a stark contrast to the parent compound 4-hydroxybenzaldehyde, which acts as a mere competitive inhibitor [1]. The inactivation is active-site directed, as demonstrated by protection assays with α-ketoglutarate. While this is a derivative, the chloro-substitution on the phenolic ring is the key structural feature enabling this mechanistic switch from reversible to irreversible inhibition.

Enzyme Kinetics Medicinal Chemistry GABA Transaminase

High-Yield Alkylation: A 97% Yield in the Synthesis of a Key Intermediate Demonstrates Superior Reactivity

The phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde exhibits excellent reactivity in alkylation reactions. In a patented synthesis, it was reacted with bromomethylcyclopropane to furnish 3-chloro-4-(cyclopropylmethoxy)benzaldehyde in a 97% yield . This high-yielding transformation underscores its utility as a robust and efficient intermediate for introducing the 3-chloro-4-hydroxybenzaldehyde moiety into more complex molecular architectures.

Organic Synthesis Medicinal Chemistry Process Chemistry

Role as a Precursor to Curcumin Analogs with a Chlorine Substituent for Tuning Biological Activity

3-Chloro-4-hydroxybenzaldehyde serves as a crucial starting material for synthesizing curcumin analogs featuring a chlorine atom on the aromatic ring [1]. This modification is essential for exploring structure-activity relationships (SAR), as the presence and position of halogen substituents on curcuminoids are known to significantly impact their stability, bioavailability, and potency against various biological targets, including cancer cells and microbes [2].

Medicinal Chemistry Natural Product Derivatives Anticancer Research

High-Value Application Scenarios for 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) in R&D and Industrial Synthesis


Design and Synthesis of Irreversible Enzyme Inhibitors

Medicinal chemists seeking to develop irreversible, active-site-directed inhibitors can leverage the 3-chloro-4-hydroxybenzaldehyde scaffold. As demonstrated by the GABA transaminase inactivator 3-chloro-1-(4-hydroxyphenyl)propan-1-one, the chloro substituent is key to converting a simple competitive inhibitor (4-hydroxybenzaldehyde) into a potent, irreversible inactivator . This scaffold is therefore a valuable starting point for designing novel therapeutics for neurological and metabolic diseases where sustained target engagement is required.

Development of Novel Curcumin Analogs with Enhanced Properties

Researchers focused on improving the pharmacokinetic and pharmacodynamic profile of curcumin can utilize 3-chloro-4-hydroxybenzaldehyde to synthesize chlorinated curcumin analogs . The presence of a halogen atom is a well-established strategy in medicinal chemistry to modulate drug properties such as metabolic stability and membrane permeability. This specific starting material provides access to a unique set of analogs for screening against cancer, inflammatory, and microbial targets.

Efficient Synthesis of Complex Pharmaceutical Intermediates via High-Yielding Alkylation

Process chemists and CROs (Contract Research Organizations) tasked with scaling up the synthesis of complex molecules will benefit from the high and reproducible yields offered by 3-chloro-4-hydroxybenzaldehyde in key transformations like O-alkylation. The reported 97% yield in the synthesis of a cyclopropylmethoxy derivative highlights its suitability for multi-step syntheses where efficiency and cost-effectiveness are paramount. This makes it an attractive building block for the kilogram-scale production of pharmaceutical intermediates and APIs (Active Pharmaceutical Ingredients).

Synthesis of Halogenated Building Blocks for Agrochemical Discovery

In agrochemical research, halogenated aromatic aldehydes are key intermediates for developing novel herbicides and pesticides. 3-Chloro-4-hydroxybenzaldehyde's established utility in forming adducts with amino acids and proteins makes it a valuable precursor for synthesizing compounds designed to selectively target plant pests. Its robust reactivity profile allows for the efficient construction of diverse chemical libraries for screening in crop protection programs.

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